![molecular formula C24H36O2 B1264281 Chola-4,6-dien-24-oic acid](/img/structure/B1264281.png)
Chola-4,6-dien-24-oic acid
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Overview
Description
Chola-4,6-dien-24-oic acid is a cholenoic acid.
Scientific Research Applications
Derivatives and Isolation from Coral Species
- (25S)-3-Oxocholesta-1,4-dien-26-oic acid, a compound related to Chola-4,6-dien-24-oic acid, was isolated from the soft coral Minabea sp., suggesting potential applications in exploring marine organisms for novel bioactive compounds (Wang et al., 2009).
Role in Liver Disease
- Plasma levels of fetal bile acids including 3-oxachola-4,6-dien-24-oic acid are indicators of liver cirrhosis severity, highlighting its potential use in clinical diagnostics and understanding liver disease progression (Mocan et al., 2021).
Metabolic Pathways
- The metabolism of chenodeoxycholic acid by Pseudomonas species under anaerobic conditions leads to the production of Chola-4,6-dien-3-one-24-oic acid, providing insights into bacterial steroid metabolism (Owen et al., 1983).
Chemical Transformations
- Studies on the isomerization and dehydration of chola-7,11-dienic acid derivatives to 7,9-diene compounds contribute to our understanding of chemical transformations of bile acids (Nakada Fujinori, 1963).
Application in Biotransformation Studies
- Biotransformation of lithocholic acid by human hepatic microsomes to various metabolites, including those related to Chola-4,6-dien-24-oic acid, assists in understanding liver detoxification mechanisms (Deo & Bandiera, 2009).
properties
Product Name |
Chola-4,6-dien-24-oic acid |
---|---|
Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h6,8-9,16,18-21H,4-5,7,10-15H2,1-3H3,(H,25,26)/t16-,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
GEVCCQBVZLDDJV-HGZXIFPPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CCCC[C@]34C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C=CC4=CCCCC34C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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